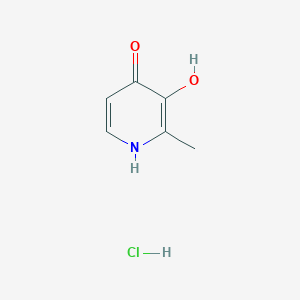

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is a chemical compound with the molecular formula C6H8ClNO2 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” often follows a Hantzsch-like pathway . This involves the formation of two intermediates: one from the Knoevenagel condensation of Meldrum’s acid with the corresponding aromatic aldehyde, and the other from the reaction involving β-keto-ester and ammonia .

Molecular Structure Analysis

The InChI code for “3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is 1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-4,7H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.

Physical And Chemical Properties Analysis

“3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride” is a solid substance . Its molecular weight is 161.59 .

Applications De Recherche Scientifique

- Application : 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one derivatives have been designed and tested as biofilm inhibitors for Pseudomonas aeruginosa. These compounds interfere with iron uptake and the quorum sensing (QS) system, disrupting biofilm formation .

- Application : 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one derivatives serve as dual-acting biofilm inhibitors by targeting both QS and iron uptake systems. For instance, N-((1,3,6-trimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl)hexanamide (10d) exhibited significant biofilm inhibition at 20 μM .

Antibiofilm Strategies

Dual-Acting Biofilm Inhibitors

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride is the quorum sensing (QS) systems of Pseudomonas aeruginosa, a common bacterium . QS systems are communication systems that bacteria use to coordinate group behaviors. This compound also acts as an iron chelator , binding to iron and preventing its uptake by the bacteria .

Mode of Action

This compound inhibits the QS systems of P. aeruginosa, disrupting their communication and coordination . Additionally, it acts as an iron chelator, competing with pyoverdine, a molecule that bacteria use to acquire iron from their environment . This competition causes iron deficiency in the bacteria .

Biochemical Pathways

The compound’s action affects the iron transport systems of the bacteria. By chelating iron, it prevents the bacteria from acquiring this essential nutrient . This action likely disrupts numerous biochemical pathways within the bacteria that depend on iron.

Pharmacokinetics

Its molecular weight of 16159 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in iron deficiency in the bacteria, likely leading to a disruption of their metabolic processes . It also inhibits the QS systems, disrupting their communication and coordination . These effects can inhibit the growth of the bacteria and prevent the formation of biofilms .

Propriétés

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h2-3,9H,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQCMUALNURJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methyl-1,4-dihydropyridin-4-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)

![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)